Cas no 1018678-37-9 (methyl 4-amino-2-chloropyridine-3-carboxylate)

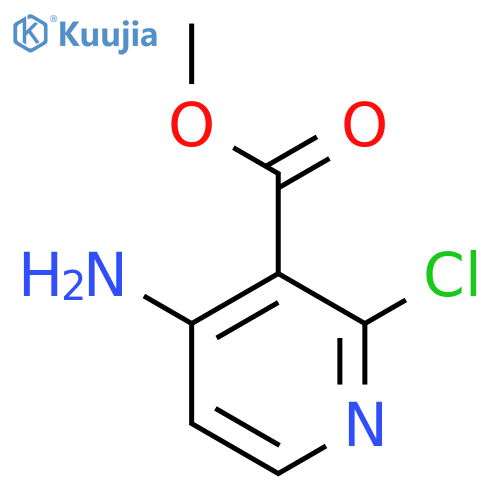

1018678-37-9 structure

商品名:methyl 4-amino-2-chloropyridine-3-carboxylate

CAS番号:1018678-37-9

MF:C7H7ClN2O2

メガワット:186.595680475235

MDL:MFCD20726014

CID:4456964

PubChem ID:59553903

methyl 4-amino-2-chloropyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-amino-2-chloronicotinate

- Methl 4-aMino-2-chloronic...

- Methl 4-aMino-2-chloronicotinate

- Methyl 4-aMino-2-chloropyridine-3-carboxylate

- 3-Pyridinecarboxylic acid, 4-aMino-2-chloro-, Methyl ester

- UXYRAHPWYMGADU-UHFFFAOYSA-N

- FCH1308699

- PB30425

- AK171525

- AX8271457

- SCHEMBL1178762

- AKOS025291157

- METHYL4-AMINO-2-CHLORONICOTINATE

- MFCD20726014

- AS-42879

- DB-187997

- CS-0049060

- 1018678-37-9

- methyl 4-amino-2-chloropyridine-3-carboxylate

-

- MDL: MFCD20726014

- インチ: 1S/C7H7ClN2O2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3,(H2,9,10)

- InChIKey: UXYRAHPWYMGADU-UHFFFAOYSA-N

- ほほえんだ: ClC1C(C(=O)OC([H])([H])[H])=C(C([H])=C([H])N=1)N([H])[H]

計算された属性

- せいみつぶんしりょう: 186.0196052g/mol

- どういたいしつりょう: 186.0196052g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.2

- 疎水性パラメータ計算基準値(XlogP): 1.5

methyl 4-amino-2-chloropyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011219-5G |

methyl 4-amino-2-chloropyridine-3-carboxylate |

1018678-37-9 | 97% | 5g |

¥ 6,468.00 | 2023-04-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011219-50G |

methyl 4-amino-2-chloropyridine-3-carboxylate |

1018678-37-9 | 97% | 50g |

¥ 30,624.00 | 2023-04-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M171678-250mg |

methyl 4-amino-2-chloropyridine-3-carboxylate |

1018678-37-9 | 97% | 250mg |

¥4350.90 | 2023-09-01 | |

| Chemenu | CM105509-1g |

methyl 4-amino-2-chloropyridine-3-carboxylate |

1018678-37-9 | 97% | 1g |

$325 | 2022-09-04 | |

| eNovation Chemicals LLC | D497911-25G |

methyl 4-amino-2-chloropyridine-3-carboxylate |

1018678-37-9 | 97% | 25g |

$3130 | 2023-08-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011219-250 G |

methyl 4-amino-2-chloropyridine-3-carboxylate |

1018678-37-9 | 97% | 250g |

¥ 99,528.00 | 2022-10-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011219-1 G |

methyl 4-amino-2-chloropyridine-3-carboxylate |

1018678-37-9 | 97% | 1g |

¥ 2,178.00 | 2022-10-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011219-10 G |

methyl 4-amino-2-chloropyridine-3-carboxylate |

1018678-37-9 | 97% | 10g |

¥ 9,570.00 | 2021-05-07 | |

| eNovation Chemicals LLC | D497911-10G |

methyl 4-amino-2-chloropyridine-3-carboxylate |

1018678-37-9 | 97% | 10g |

$1115 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011219-25G |

methyl 4-amino-2-chloropyridine-3-carboxylate |

1018678-37-9 | 97% | 25g |

¥ 19,140.00 | 2023-04-07 |

methyl 4-amino-2-chloropyridine-3-carboxylate 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

1018678-37-9 (methyl 4-amino-2-chloropyridine-3-carboxylate) 関連製品

- 4591-56-4(Diethyl 3,5-pyridinedicarboxylate)

- 614-18-6(ethyl pyridine-3-carboxylate)

- 7418-65-7(4-aminopyridine-3-carboxylic acid)

- 20826-02-2(Ethyl 5-methylnicotinate)

- 14208-83-4(ethyl 3-aminopyridine-4-carboxylate)

- 14667-47-1(methyl 2-aminopyridine-3-carboxylate)

- 13362-26-0(ethyl 2-aminopyridine-3-carboxylate)

- 16135-36-7(methyl 4-aminopyridine-3-carboxylate)

- 93-60-7(Methyl nicotinate)

- 94-44-0(Benzyl nicotinate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1018678-37-9)methyl 4-amino-2-chloropyridine-3-carboxylate

清らかである:99%/99%

はかる:1g/5g

価格 ($):155.0/541.0